4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione
Description
4-[(4-Fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a bicyclic heterocyclic compound featuring a fused pyrrolizine-dione core substituted with a 4-fluorophenyl carbonyl group and a 2-methyl-4-nitrophenyl moiety. The hexahydropyrrolo[3,4-a]pyrrolizine scaffold is structurally distinct due to its dual five- and six-membered rings, which may confer conformational rigidity and influence bioactivity.
Properties
Molecular Formula |
C23H20FN3O5 |
|---|---|
Molecular Weight |
437.4 g/mol |
IUPAC Name |
4-(4-fluorobenzoyl)-2-(2-methyl-4-nitrophenyl)-4,6,7,8,8a,8b-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione |
InChI |
InChI=1S/C23H20FN3O5/c1-12-11-15(27(31)32)8-9-16(12)26-22(29)18-17-3-2-10-25(17)20(19(18)23(26)30)21(28)13-4-6-14(24)7-5-13/h4-9,11,17-20H,2-3,10H2,1H3 |
InChI Key |
WIQMGZPVMIKVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)C3C4CCCN4C(C3C2=O)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for its synthesis.
Scientific Research Applications
. The unique structural features of this compound make it a candidate for further research in drug development and materials science.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorophenyl and nitrophenyl groups can enhance binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pesticidal Pyrrole-Dione Derivatives
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) shares the fluorophenyl-dione motif with the target compound but includes chlorine substituents. Chlorine atoms in fluoroimide enhance electrophilicity, making it effective as a fungicide. The absence of chlorine and presence of a nitro group in the target compound may reduce pesticidal activity but improve selectivity for non-pesticidal applications .
Pharmaceutical Pyrrolo-Oxazine Systems
Compounds such as 3R-4-(1b-(4-fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenylhexahydro-oxireno-pyrrolo-oxazin-3-yl)-3-hydroxybutanoic acid () feature hydroxy and carboxy groups that improve solubility and target engagement in therapeutic contexts.
Kinase-Inhibitor Chromenone Derivatives
Patent-derived compounds like 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (Example 64, ) exhibit high molecular weights (>500 Da) and fluorinated aromatic systems. These are designed for kinase inhibition (e.g., anticancer applications) with melting points >300°C. The target compound’s smaller size (estimated MW: ~450 Da) and nitro group may limit kinase affinity but improve metabolic stability .
Comparative Data Table
Key Findings and Implications
- Substituent Effects : The 4-fluorophenyl group is a common feature in pesticidal and pharmaceutical compounds, while nitro groups are rare in clinical candidates due to toxicity risks.
- Activity Trade-offs : The target compound’s structural rigidity may enhance target binding but reduce synthetic accessibility compared to simpler heterocycles.
- Research Gaps : Direct pharmacological or pesticidal data for the compound are absent in the provided evidence; further studies are needed to validate inferred properties.
Biological Activity
The compound 4-[(4-fluorophenyl)carbonyl]-2-(2-methyl-4-nitrophenyl)hexahydropyrrolo[3,4-a]pyrrolizine-1,3(2H,4H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 437.4 g/mol. The structure includes a fluorophenyl group and a nitrophenyl group attached to a hexahydropyrrolo core, contributing to its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H20FN3O5 |
| Molecular Weight | 437.4 g/mol |
| IUPAC Name | 4-(4-fluorobenzoyl)-2-(2-methyl-4-nitrophenyl)-hexahydro-3aH-pyrrolo[3,4-a]pyrrolizine-1,3-dione |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, notably the Suzuki–Miyaura coupling reaction , which is essential for forming carbon-carbon bonds. Other reactions such as oxidation and reduction can also be employed to modify functional groups within the molecule, enhancing its biological activity.
The mechanism of action for this compound is believed to involve interactions with specific biological targets such as enzymes or receptors. The presence of electron-withdrawing groups like fluorine and nitro enhances binding affinity towards these targets. Compounds with similar structures often modulate enzyme activity or receptor function, which is critical in therapeutic contexts.
Biological Activity
Research has indicated that compounds similar in structure exhibit various biological activities including:
- Anticancer Activity : Some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) through mechanisms involving apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways. For instance, studies on related compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant in neurodegenerative diseases.
Case Studies
- Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of related pyrrolizine derivatives on MCF-7 cells, finding significant inhibition at concentrations around for AChE and for BChE .
- Molecular Docking Studies : In silico docking studies have been conducted to predict the binding affinity of the compound to various enzyme targets. These studies indicated strong interactions due to halogen bonding from the fluorine atom with key residues in the enzyme active sites .
Comparative Analysis with Similar Compounds
Comparative studies with other pyrrolizine derivatives reveal variations in biological activity based on structural modifications:
| Compound Name | AChE Inhibition (IC50 μM) | BChE Inhibition (IC50 μM) |
|---|---|---|
| 4-Fluorophenyl derivative | 19.2 | 13.2 |
| 2-(3-Fluorophenyl)-6-hydrazone derivative | 10.4 | 7.7 |
| 2-(4-Chlorophenyl)-6-hydrazone derivative | 5.4 | 9.9 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
